molecular formula C17H18N2O4 B4034858 N-(4-methyl-2-nitrophenyl)-2-phenoxybutanamide

N-(4-methyl-2-nitrophenyl)-2-phenoxybutanamide

Cat. No.: B4034858
M. Wt: 314.34 g/mol
InChI Key: WKAWXRIUKQNKJT-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-2-phenoxybutanamide is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.12665706 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research and Chemoprevention

Nitrophenyl derivatives have been explored for their roles in cancer research and potential therapeutic applications. For instance, the synthetic retinoid N-(4-hydroxyphenyl)retinamide has been studied for its effectiveness in inhibiting carcinogenesis in mammary and urinary bladder cancers, highlighting the potential of nitrophenyl compounds in chemoprevention and therapy (McCormick, Becci, & Moon, 1982). Similarly, compounds like fenretinide (4-HPR) show promise in breast cancer prevention, underlining the chemopreventive efficacy of nitrophenyl derivatives in various cancer models (Veronesi et al., 1992).

Environmental Biodegradation and Toxicology

Research on nitrophenol compounds like 4-nitrophenol and its derivatives, due to their widespread use in manufacturing and potential environmental contamination, emphasizes their biodegradation and toxicological impact. Studies on bacteria capable of degrading these compounds shed light on environmental bioremediation strategies, which could be relevant for managing the environmental footprint of related compounds (Kitagawa, Kimura, & Kamagata, 2004). Additionally, the mutagenic effects of nitrophenol metabolites highlight the importance of assessing the toxicological impact of these chemicals on living organisms and ecosystems (Nehéz, Huszta, Mazzag, & Berencsi, 1985).

Pharmacokinetics and Metabolism

The metabolism and pharmacokinetic profiles of nitrophenyl compounds provide critical insights into their therapeutic potential and safety. Studies on the metabolism of drugs like flutamide, which contains a nitrophenyl moiety, help in understanding the metabolic pathways, potential toxic metabolites, and implications for drug design and safety assessment (Goda et al., 2006).

Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-16(23-13-7-5-4-6-8-13)17(20)18-14-10-9-12(2)11-15(14)19(21)22/h4-11,16H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAWXRIUKQNKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)C)[N+](=O)[O-])OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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